molecular formula C13H15N B14713883 2'-Methylspiro[cyclopentane-1,3'-indole] CAS No. 23077-27-2

2'-Methylspiro[cyclopentane-1,3'-indole]

Cat. No.: B14713883
CAS No.: 23077-27-2
M. Wt: 185.26 g/mol
InChI Key: AYKQOEYKUZBLTL-UHFFFAOYSA-N
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Description

2’-Methylspiro[cyclopentane-1,3’-indole] is an organic compound with the molecular formula C13H15N. It is characterized by a spiro connection between a cyclopentane ring and an indole moiety. This compound is notable for its unique structure, which includes a spiro linkage that imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methylspiro[cyclopentane-1,3’-indole] typically involves the reaction of indole derivatives with cyclopentanone under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-Methylspiro[cyclopentane-1,3’-indole] may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Methylspiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substituting Agents: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Scientific Research Applications

2’-Methylspiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-Methylspiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways The spiro linkage and indole moiety play crucial roles in its binding affinity and activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3H-indole-3-spirocyclopentane
  • 2-Methyl-3-H-indol-3-spirocyclopentan

Uniqueness

2’-Methylspiro[cyclopentane-1,3’-indole] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23077-27-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2'-methylspiro[cyclopentane-1,3'-indole]

InChI

InChI=1S/C13H15N/c1-10-13(8-4-5-9-13)11-6-2-3-7-12(11)14-10/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

AYKQOEYKUZBLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCCC3

Origin of Product

United States

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